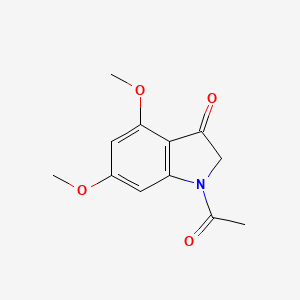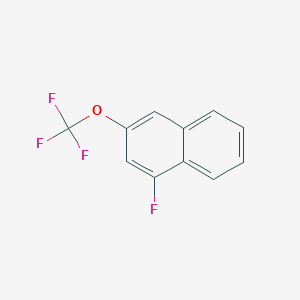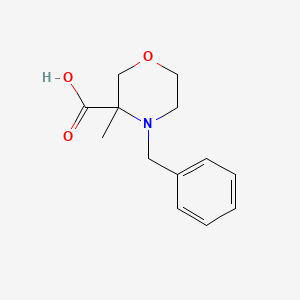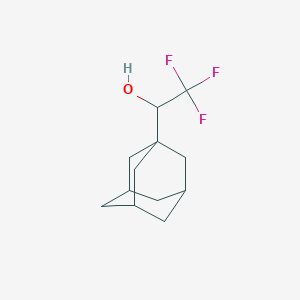
6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-フルオロ-4-ヒドラジノ-2-メチルキノリン塩酸塩は、分子式がC10H10FN3·HClである化学化合物です。これは、複素環式芳香族有機化合物であるキノリンの誘導体です。
2. 製法
合成経路と反応条件
6-フルオロ-4-ヒドラジノ-2-メチルキノリン塩酸塩の合成は、通常、6-フルオロ-2-メチルキノリンとヒドラジン水和物の反応によって行われます。反応は、エタノールまたはメタノールなどの適切な溶媒中で還流条件下で行われます。 生成物は、再結晶またはその他の適切な精製技術によって単離および精製されます .
工業的生産方法
6-フルオロ-4-ヒドラジノ-2-メチルキノリン塩酸塩の具体的な工業的生産方法はよく文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、反応条件、溶媒回収、および精製工程の最適化が含まれ、最終生成物の高収率と高純度が確保されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride typically involves the reaction of 6-fluoro-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then isolated and purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反応の分析
反応の種類
6-フルオロ-4-ヒドラジノ-2-メチルキノリン塩酸塩は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノリン誘導体を生成するために酸化することができます。
還元: 還元反応は、ヒドラジノ基を他の官能基に変換することができます。
置換: フッ素原子は、適切な条件下で他の求核剤に置き換えることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノリンN-オキシドが生成される可能性があり、一方、還元によってアミンまたは他の誘導体が生成される可能性があります。
4. 科学研究への応用
6-フルオロ-4-ヒドラジノ-2-メチルキノリン塩酸塩は、いくつかの科学研究への応用があります。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害やタンパク質結合を含む研究に使用できます。
科学的研究の応用
6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
作用機序
6-フルオロ-4-ヒドラジノ-2-メチルキノリン塩酸塩の作用機序には、酵素やタンパク質などの分子標的との相互作用が含まれます。ヒドラジノ基は、酵素の活性部位と共有結合を形成し、その活性を阻害する可能性があります。 さらに、フッ素原子は、水素結合やその他の相互作用を介して、特定の分子標的に対する化合物の結合親和性を高めることができます .
6. 類似の化合物との比較
類似の化合物
6-フルオロ-2-メチルキノリン: 6-フルオロ-4-ヒドラジノ-2-メチルキノリン塩酸塩の合成における前駆体。
4-ヒドロキシ-2-メチルキノリン: 異なる官能基を持つキノリンの別の誘導体。
6-フルオロキノリン: 構造的特徴が似ていますが、ヒドラジノ基がない関連化合物.
独自性
6-フルオロ-4-ヒドラジノ-2-メチルキノリン塩酸塩は、フッ素基とヒドラジノ基の両方が存在するため、独特です。これらの官能基の組み合わせにより、分子標的との特定の相互作用が可能になり、さまざまな研究アプリケーションにおいて貴重な化合物となっています。
類似化合物との比較
Similar Compounds
6-Fluoro-2-methylquinoline: A precursor in the synthesis of 6-Fluoro-4-hydrazino-2-methylquinoline hydrochloride.
4-Hydroxy-2-methylquinoline: Another derivative of quinoline with different functional groups.
6-Fluoroquinoline: A related compound with similar structural features but lacking the hydrazino group.
Uniqueness
This compound is unique due to the presence of both the fluorine and hydrazino groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
CAS番号 |
1171871-62-7 |
|---|---|
分子式 |
C10H11ClFN3 |
分子量 |
227.66 g/mol |
IUPAC名 |
(6-fluoro-2-methylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6;/h2-5H,12H2,1H3,(H,13,14);1H |
InChIキー |
ZWGWODKZCJEEGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)




![1-[(Thiophen-2-yl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B11876658.png)


![4-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11876682.png)


![6-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11876696.png)

